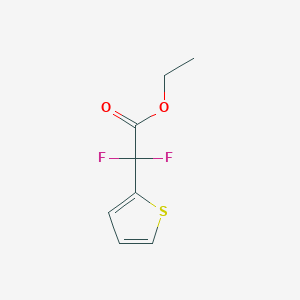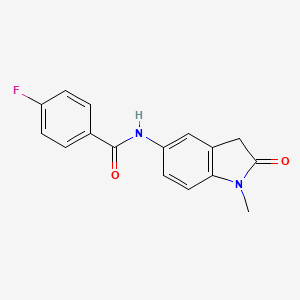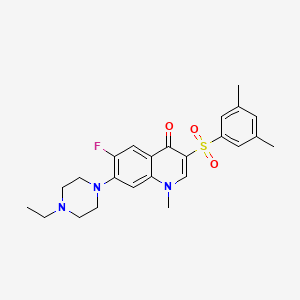
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN2O2 and its molecular weight is 374.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Chemical Transformations
Quinazoline derivatives are synthesized through various methods, including the reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate, leading to novel thioxo derivatives with potential in diverse chemical transformations (Mrkvička et al., 2010). Another approach involves the synthesis from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a catalyst, representing a green protocol that underscores the importance of sustainable chemistry in the development of these compounds (Patil et al., 2009).
Potential in Drug Development
Quinazoline-2,4(1H,3H)-diones serve as crucial intermediates in the synthesis of numerous commercially available drugs. Their wide importance is highlighted by their use as key building blocks in developing medications like Zenarestat, Prazosin, Bunazosin, and Doxazosin. The search for safe and environmentally friendly synthesis methods remains a significant focus, aiming to develop practical and convenient synthetic methods that utilize nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).
Applications in Herbicide Development
Exploring novel herbicides led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives, demonstrating significant herbicidal activity against both broadleaf and monocotyledonous weeds. This research indicates the potential of these compounds in agricultural applications, offering new avenues for weed control with excellent crop selectivity (Wang et al., 2014).
Photophysical Properties for Viscosity Detection
The development of viscosity-sensitive fluorescent probes utilizes substituted 2-phenylbenzo[g]quinoxaline derivatives. These compounds, through their fluorescence properties in response to varied viscosity, reveal the potential use in detecting and measuring viscosity, playing a crucial role in understanding dynamic biological systems (Wang et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "Base" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a base to form the intermediate 3-(4-ethylphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Cyclization of the intermediate to form the final product." ] } | |
CAS-Nummer |
899900-76-6 |
Molekularformel |
C23H19FN2O2 |
Molekulargewicht |
374.415 |
IUPAC-Name |
3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-11-13-18(14-12-16)26-22(27)19-8-4-6-10-21(19)25(23(26)28)15-17-7-3-5-9-20(17)24/h3-14H,2,15H2,1H3 |
InChI-Schlüssel |
DFJLZPFPJLRDDJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate](/img/structure/B2575779.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)
![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)



![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2575791.png)

![cyclopropyl-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B2575796.png)


